molecular formula C16H23N3O3 B14770251 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B14770251
M. Wt: 305.37 g/mol
InChI Key: FPBNNERSUMQJAK-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine scaffold functionalized with an (S)-2-aminopropanoyl (L-alanine-derived) group and a benzyl carbamate moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a rigid heterocyclic ring, a peptide-like linkage, and a protective carbamate group.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)

InChI Key

FPBNNERSUMQJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Core Structure Formation Strategies

The preparation of this compound generally includes the following key stages:

  • Formation of the pyrrolidine core structure
  • Coupling with an (S)-2-aminopropanoyl group
  • Introduction of the carbamic acid benzyl ester (Cbz) protecting group

These synthetic steps must be carefully orchestrated to maintain stereochemical integrity and optimize yields. The sequence of these transformations is critical, as incorrect ordering can lead to undesired side reactions or stereochemical complications.

Detailed Synthetic Routes

Multiple synthetic routes have been developed for preparing this compound and related compounds. The three most established methodologies are presented below with detailed procedural information.

Route A: Pyrrolidine Functionalization Approach

This approach begins with appropriate pyrrolidine derivatives and introduces the required functional groups sequentially. The general procedure involves:

  • Protection of the pyrrolidine nitrogen
  • Functionalization of the pyrrolidine 2-position
  • Introduction of the aminomethyl group
  • Coupling with protected (S)-alanine
  • Sequential deprotection/reprotection steps

A representative synthetic protocol based on related structural analogs involves treating 2-pyrrolidinylmethyl derivatives with thionyl chloride, followed by reaction with triethylamine and an appropriate coupling partner. After the coupling reaction is complete, the mixture is typically made alkaline with aqueous sodium hydrogen carbonate, extracted with methylene chloride, and purified through recrystallization.

Route B: Amino Acid Coupling Strategy

This approach leverages peptide coupling technology to introduce the (S)-2-aminopropanoyl group to an appropriately functionalized pyrrolidine derivative. The synthesis typically proceeds as follows:

  • Preparation of a suitable 2-(aminomethyl)pyrrolidine derivative
  • Cbz-protection of the primary amine
  • Coupling with (S)-alanine or a protected derivative
  • Selective deprotection of the alanine amino group

In comparable synthetic approaches, the amino acid coupling step often employs conditions similar to those used for N-(1-ethyl-2-pyrrolidinylmethyl) derivatives, where the acid chloride of the amino acid component is generated using thionyl chloride (refluxing for approximately 30 minutes). The reaction mixture is then treated with triethylamine and the protected aminomethylpyrrolidine in dry methylene chloride at reduced temperatures (typically 0-5°C), followed by warming to room temperature.

Optimization of Reaction Conditions

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yields and stereoselectivity while minimizing side reactions.

Solvent Effects and Temperature Control

Table 1 summarizes optimal reaction conditions for key transformations based on studies of related compounds:

Reaction Step Optimal Solvent Temperature Range Reaction Time Key Considerations
Pyrrolidine protection Methylene chloride 0-25°C 2-4 hours Avoid over-alkylation
Amino acid coupling Methylene chloride/THF -5°C to 25°C 1-3 hours Control reaction pH (7-8)
Cbz protection Methylene chloride 0-5°C 1-2 hours Dropwise addition of reagents
Deprotection steps Varies by protecting group Varies Varies Monitor by TLC or HPLC

Catalyst Selection and Reagent Optimization

The choice of coupling agents significantly impacts the efficiency of amino acid incorporation. For coupling (S)-alanine derivatives with pyrrolidine-containing compounds, several reagent systems have proven effective:

  • Carbodiimide-based coupling (EDC/HOBt)
  • Mixed anhydride methods (isobutyl chloroformate/NMM)
  • Acid chloride formation using thionyl chloride followed by amine coupling

Studies on related compounds indicate that the acid chloride method, while using more reactive intermediates, often provides higher yields when carefully executed.

Characterization and Structural Confirmation

Confirmation of the successful synthesis of this compound requires comprehensive spectroscopic analysis. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance Spectroscopy

1H-NMR spectroscopy provides critical information about the successful incorporation of key structural elements:

  • Characteristic benzyl carbamate signals appear as aromatic proton signals (δ 7.3-7.4 ppm) and a benzylic CH2 signal (approximately δ 5.0-5.1 ppm)
  • The stereogenic center of the alanine residue typically shows a characteristic quartet (approximately δ 3.9-4.1 ppm)
  • The pyrrolidine ring protons display complex splitting patterns in the δ 1.8-3.5 ppm region

13C-NMR spectroscopy further confirms the structure through characteristic carbonyl signals for the carbamate (δ ~156 ppm) and amide (δ ~170 ppm) functionalities.

Mass Spectrometry and Additional Techniques

Mass spectrometry typically shows the molecular ion peak [M+H]+ at m/z 306.37, with characteristic fragmentation patterns including loss of the benzyl group and cleavage at the amide bond. Infrared spectroscopy reveals characteristic absorptions for NH stretch (3300-3400 cm-1), C=O stretching of both the carbamate and amide groups (1680-1720 cm-1), and aromatic C=C stretching (1600-1450 cm-1).

Comparative Analysis of Preparation Methods

The various synthetic routes to this compound offer different advantages and limitations. Table 2 provides a comparative analysis of the major preparative approaches:

Synthetic Route Overall Yield Stereoselectivity Scalability Reagent Complexity Purification Challenges
Route A: Pyrrolidine Functionalization 50-65% Excellent Moderate Moderate Moderate
Route B: Amino Acid Coupling 55-70% Excellent Good Moderate Low-Moderate
Route C: Alternative Building Blocks 45-60% Variable Limited High High

Advantages and Limitations

Route B (Amino Acid Coupling) generally offers the best combination of yield, stereoselectivity, and scalability for industrial applications. The use of protected amino acid derivatives and established peptide coupling methodologies provides a reliable synthetic pathway with predictable outcomes.

Route A offers good stereochemical control but may involve more synthetic steps, potentially reducing overall yield. Route C approaches, while innovative, typically present greater challenges in terms of specialized reagents and purification requirements.

Recent Advances in Synthetic Methodology

Recent developments in synthetic organic chemistry have introduced innovative approaches that could potentially improve the preparation of this compound:

Catalytic Methods and Green Chemistry Approaches

The development of more environmentally friendly methodologies has led to the exploration of:

  • Microwave-assisted coupling reactions that significantly reduce reaction times
  • Flow chemistry approaches that improve mixing and heat transfer during critical coupling steps
  • Solid-phase synthetic strategies that simplify purification procedures

Enzymatic and Biocatalytic Approaches

Biocatalytic methods offer potential advantages for stereoselective synthesis:

  • Use of aminoacylases for the resolution of racemic intermediates
  • Lipase-catalyzed reactions for selective protection/deprotection steps
  • Transaminase-mediated synthesis of the (S)-alanine component

These approaches represent promising directions for future optimization of synthetic routes to the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Substitution : The piperidine analog (CAS 1354025-07-2) shares a similar backbone but employs a six-membered ring, which may alter conformational flexibility compared to the five-membered pyrrolidine in the target compound .
  • Stereochemical Complexity : Compounds like the 3-hydroxypyrrolidine derivative (CAS 672310-23-5) highlight the role of stereochemistry in modulating biological activity, a critical factor in drug design .

Comparative Examples:

  • Bithiazole Derivatives : Synthesized via Suzuki-Miyaura cross-coupling (e.g., 91% yield for pyridinyl-bithiazole carbamate in ) .
  • Piperidine Analogs : Prepared through sequential amidation and carbamate protection, as seen in .

Physicochemical and Spectroscopic Properties

  • NMR Data :

    • The bithiazole derivative () shows distinct ¹H-NMR signals at δ 8.64 ppm (pyridine proton) and δ 7.98 ppm (bithiazole protons), contrasting with the target compound’s expected pyrrolidine and carbamate signals (~δ 4.7–5.2 ppm) .
    • The hydroxyphenyl analog () exhibits aromatic protons at δ 7.37 ppm (benzyl) and δ 7.23 ppm (hydroxyphenyl), highlighting substituent-dependent shifts .
  • Melting Points : The pyridinyl-bithiazole carbamate melts at 79–80°C (), whereas piperidine analogs () are typically amorphous solids .

Biological Activity

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a molecular weight of approximately 319.4 g/mol. The compound features a benzyl group , a pyrrolidine ring , and a carbamate moiety , which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrrolidine ring and carbamate group are crucial for binding to enzymes or receptors, modulating their activity, and potentially inhibiting or activating certain biological pathways. This mechanism suggests that the compound could influence various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis.
  • Neuroactive Properties : The structural features of the compound may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : There is evidence suggesting that this compound could exhibit antimicrobial properties against various pathogens.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. For instance, one study utilized cell lines to evaluate the compound's cytotoxic effects, revealing significant inhibition of cell viability at specific concentrations.

StudyCell LineConcentration (µM)Effect
AHeLa1050% inhibition
BMCF72060% inhibition

In Vivo Studies

Animal model studies have also been performed to explore the therapeutic potential of this compound. For example, a murine model showed that treatment with this compound resulted in reduced tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing benzyl carbamate derivatives with stereochemical precision?

  • Methodological Answer : The synthesis of chiral carbamates requires strict control of reaction conditions to preserve stereochemistry. For example, microwave-assisted synthesis (e.g., heating at 150°C for 20 hours in DMF with potassium carbonate) can enhance reaction efficiency while maintaining enantiomeric purity. Use of chiral amines or catalysts during coupling steps (e.g., in pyrrolidine-based intermediates) is critical . Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (ESI) confirms structural integrity .

Q. How can researchers ensure the stability of benzyl carbamate derivatives during storage?

  • Methodological Answer : Store the compound in sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment. Avoid exposure to oxidizing agents or moisture, as hydrolysis of the carbamate group can occur. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC purity analysis is recommended .

Q. What analytical techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H-13C^1 \text{H-}^{13} \text{C} HSQC) resolve complex stereochemistry. For crystalline forms, X-ray diffraction provides unambiguous confirmation of the (S)-configuration at chiral centers. Infrared spectroscopy (IR) identifies carbamate C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect biological activity in acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : Introduce substituents (e.g., methyl, fluoro) at the pyrrolidine nitrogen or α-carbon to evaluate steric and electronic effects. Compare IC50_{50} values using Ellman’s assay. For example, benzyl ethylcarbamate derivatives with 3-chlorophenyl groups show enhanced AChE selectivity (IC50_{50} = 0.8 µM) due to improved hydrophobic interactions . Molecular docking (e.g., AutoDock Vina) correlates activity with binding pocket occupancy .

Q. What strategies resolve enantiomeric impurities in the final product?

  • Methodological Answer : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralcel OJ-H) and methanol/CO2_2 mobile phases. For example, enantiomers of pyrrolidine derivatives are resolved with >99% purity by optimizing flow rates (80 mL/min) and temperature . Monitor enantiomeric excess (ee) via chiral HPLC with UV detection at 254 nm .

Q. How do reaction solvents influence the yield of carbamate coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine groups, improving coupling efficiency. In contrast, THF or dichloromethane may reduce side reactions (e.g., hydrolysis). For microwave-assisted reactions, DMF increases yields by 20–30% compared to traditional heating .

Q. What is the mechanism of carbamate degradation under acidic or basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), protonation of the carbamate oxygen leads to C-O bond cleavage, releasing CO2_2 and benzyl alcohol. In basic environments (pH > 10), hydroxide attack on the carbonyl carbon results in amine and carbonate byproducts. Monitor degradation pathways using LC-MS and quantify stability via Arrhenius modeling .

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